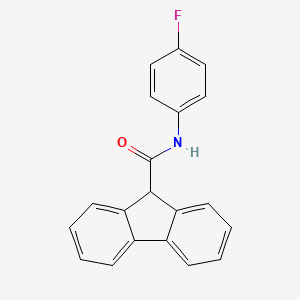
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide, commonly known as FFL, is a synthetic compound that has gained significant attention in the field of scientific research. FFL is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and material sciences.
Scientific Research Applications
Apoptosis Induction in Cancer Research
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, a structurally related compound, has been identified as a novel apoptosis inducer in cancer cells. This compound and its analogs have demonstrated sub-micromolar potencies in inducing caspase activation and inhibiting growth in various cancer cell lines, such as T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. Structure-activity relationship (SAR) studies have played a crucial role in optimizing the carboxamide group for enhanced solubility and retention of broad activity across cancer types (Kemnitzer et al., 2009).
Electroluminescence and Organic Electronics
In the domain of organic electronics, fluorene derivatives, including those with carboxamide functionalities, have been extensively studied for their electrochromic and electrofluorescent properties. For instance, polyamides containing bis(diphenylamino)-fluorene units have shown remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials transition between multiple colors and exhibit dual-switching behavior, making them suitable for applications in smart windows and displays (Sun et al., 2016).
Drug Discovery and Medicinal Chemistry
Fluorene carboxamides have been explored as potential lead compounds in medicinal chemistry. For instance, they have served as frameworks for the development of selective kinase inhibitors, which are crucial for targeted cancer therapies. These inhibitors exhibit significant potency and selectivity, with promising pharmacokinetic and safety profiles, advancing some candidates into clinical trials (Schroeder et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit enzymes, leading to overexpression of certain genes responsible for negative regulation of the cell cycle .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have antiviral activity, inhibiting the replication of viruses .
Pharmacokinetics
Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl)thiourea derivatives, are predicted to have good pharmacokinetics (adme) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and the subsequent changes in cellular processes .
properties
IUPAC Name |
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFOVMRVYSYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

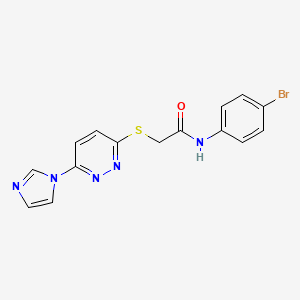
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
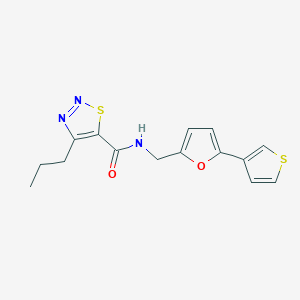
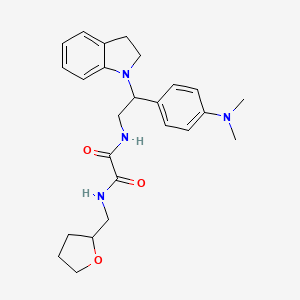
![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)
![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2811616.png)
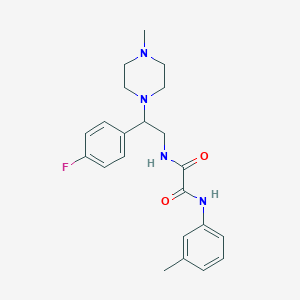
![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)


![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)